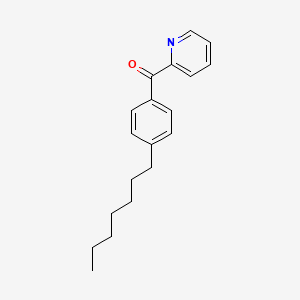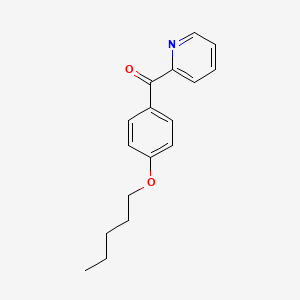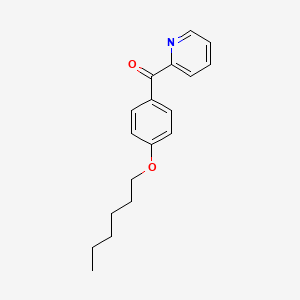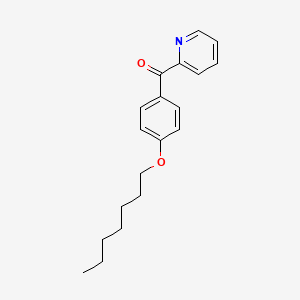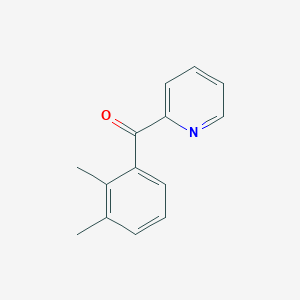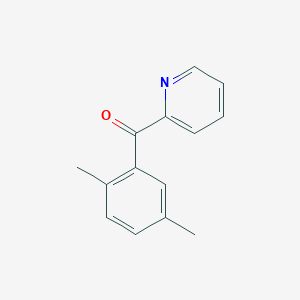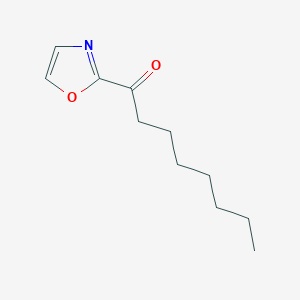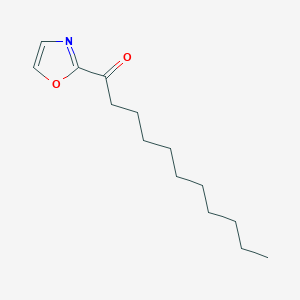
4-(4-Isopropoxyphenoxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Isopropoxyphenoxy)benzoic acid is an organic compound with the chemical formula C18H20O4. It is a white crystalline powder primarily used in the pharmaceutical industry and various research fields. This compound is known for its unique structure, which includes an isopropoxy group attached to a phenoxybenzoic acid core.
Vorbereitungsmethoden
The synthesis of 4-(4-Isopropoxyphenoxy)benzoic acid can be achieved through several routes. One common method involves the nucleophilic substitution of 4-isopropoxyphenol with 4-chlorobenzoic acid under basic conditions . Another approach includes the oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
4-(4-Isopropoxyphenoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the phenoxy and benzoic acid groups can be modified. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(4-Isopropoxyphenoxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use it to study enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: This compound is utilized in the production of specialty polymers and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-(4-Isopropoxyphenoxy)benzoic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact pathways and targets depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
4-(4-Isopropoxyphenoxy)benzoic acid can be compared with other similar compounds, such as:
4-Isopropoxybenzoic acid: Similar in structure but lacks the phenoxy group.
4-(4-Phenoxyphenoxy)benzoic acid: Contains a phenoxy group instead of an isopropoxy group.
4-(4-Methoxyphenoxy)benzoic acid: Has a methoxy group instead of an isopropoxy group. These compounds share similar chemical properties but differ in their specific applications and reactivity, highlighting the unique characteristics of this compound.
Eigenschaften
IUPAC Name |
4-(4-propan-2-yloxyphenoxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-11(2)19-13-7-9-15(10-8-13)20-14-5-3-12(4-6-14)16(17)18/h3-11H,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAGGMQCUVFICU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628532 |
Source


|
| Record name | 4-{4-[(Propan-2-yl)oxy]phenoxy}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887411-97-4 |
Source


|
| Record name | 4-{4-[(Propan-2-yl)oxy]phenoxy}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
